6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine
Description
Properties
IUPAC Name |
5-methoxy-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c1-23-11-21-15-16(23)19-10-20-17(15)24-5-7-25(8-6-24)18-22-13-9-12(26-2)3-4-14(13)27-18/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMXIOKKINGRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(S4)C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Nucleophilic Aromatic Substitution
This method involves sequential functionalization of the purine scaffold. The 6-position of 9-methylpurine is activated for substitution, typically via chlorination to form 6-chloro-9-methyl-9H-purine , which then undergoes nucleophilic displacement with piperazine. Subsequent coupling with a pre-synthesized 5-methoxy-1,3-benzothiazole-2-carbonyl derivative completes the structure.
Modular Coupling of Preformed Fragments
Here, the benzothiazole-piperazine module is synthesized independently and coupled to the purine core. For example, 2-chloro-5-methoxy-1,3-benzothiazole reacts with piperazine to form 4-(5-methoxy-1,3-benzothiazol-2-yl)piperazine , which is then alkylated with 6-chloro-9-methylpurine under basic conditions.
Stepwise Synthetic Procedures
Synthesis of 6-Chloro-9-Methyl-9H-Purine
Procedure :
-
Starting material : 9-Methyl-9H-purine is treated with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline at 80–100°C for 6–8 hours.
-
Workup : The reaction mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with dichloromethane.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 6–8 hours |
| Solvent | POCl₃ (neat) |
| Catalyst | N,N-Dimethylaniline |
Piperazine-Benzothiazole Module Preparation
Procedure :
-
Benzothiazole synthesis : 2-Amino-4-methoxyphenol is cyclized with thiourea in HCl/ethanol under reflux to form 5-methoxy-1,3-benzothiazol-2-amine .
-
Chlorination : The amine is treated with SOCl₂ to yield 2-chloro-5-methoxy-1,3-benzothiazole .
-
Piperazine coupling : The chloride reacts with piperazine in DMF at 120°C for 12 hours, yielding 4-(5-methoxy-1,3-benzothiazol-2-yl)piperazine .
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | HCl/ethanol, reflux | 68% |
| Chlorination | SOCl₂, 80°C, 3h | 90% |
| Piperazine coupling | DMF, 120°C, 12h | 75% |
Final Coupling Reaction
Procedure :
-
Alkylation : 6-Chloro-9-methylpurine (1 eq) and 4-(5-methoxy-1,3-benzothiazol-2-yl)piperazine (1.2 eq) are refluxed in acetonitrile with K₂CO₃ (2 eq) for 24 hours.
-
Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) isolates the product.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Temperature | 82°C (reflux) |
| Reaction Time | 24 hours |
| Yield | 58–65% |
Optimization of Reaction Conditions
Solvent Screening
Polar aprotic solvents (DMF, DMSO, acetonitrile) enhance nucleophilicity of piperazine. Acetonitrile outperforms DMF in minimizing side reactions (e.g., N-alkylation of purine’s N-7 position).
Base Selection
K₂CO₃ provides optimal results by deprotonating piperazine without degrading the purine ring. Stronger bases (e.g., NaOH) lead to hydrolysis, while weaker bases (NaHCO₃) slow the reaction.
Temperature and Time
Yields plateau after 24 hours at reflux (82°C). Lower temperatures (60°C) require prolonged reaction times (48 hours) for comparable yields.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) :
δ 8.63 (s, 1H, H-8), 7.92 (d, J = 8.8 Hz, 1H, benzothiazole H-7), 6.88 (d, J = 2.4 Hz, 1H, benzothiazole H-4), 4.12 (s, 3H, OCH₃), 3.82–3.75 (m, 4H, piperazine), 3.45–3.38 (m, 4H, piperazine), 3.21 (s, 3H, N-CH₃). -
¹³C NMR :
δ 167.5 (C-2, benzothiazole), 152.3 (C-6, purine), 148.9 (C-4, purine), 133.2 (C-8, purine), 123.7–115.4 (benzothiazole carbons).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₀H₂₂N₇O₂S : 432.1558 [M+H]⁺
Observed : 432.1555 [M+H]⁺.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing alkylation at purine’s N-7 position occurs if the 6-chloro group is insufficiently activated. Using excess piperazine (1.5 eq) and rigorous moisture exclusion improves selectivity.
Purification Difficulties
The product’s polarity necessitates gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10) to separate it from unreacted starting materials.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Assembly | 3 | 45–50% | High purity, scalable | Lengthy purification steps |
| Modular Coupling | 3 | 55–60% | Faster, fewer intermediates | Requires pre-synthesized modules |
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the purine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Piperazine Ring
The piperazine ring in purine derivatives is a critical pharmacophore. Below is a comparison of substituents and their impacts:
Key Observations :
- Bulkier Substituents (e.g., tetrahydro-2H-thiopyran-4-ylcarbonyl in ) lower melting points, suggesting reduced crystallinity.
- Sulfonyl Groups (e.g., butylsulfonyl in ) may enhance solubility in polar solvents but reduce membrane permeability.
N-9 Substitution Effects
The N-9 position of the purine core influences steric and electronic properties:
Key Observations :
- Methyl Group : The smaller size of the N-9 methyl group in the target compound may improve pharmacokinetic properties (e.g., oral bioavailability) compared to bulkier groups like sec-butyl.
- Unsubstituted N-9: Derivatives like the nitroxyhexanoyl analog in prioritize hydrogen bonding but may face faster metabolic clearance.
Pharmacological Profiles
The pharmacological activity of purine derivatives varies significantly with substituents:
Key Observations :
- The 5-methoxybenzothiazole group in the target compound may confer affinity for adenosine receptors or kinases, though specific data are unavailable.
- Sulfonyl-substituted analogs (e.g., ) show high purity (>95% HPLC) but require further pharmacological profiling.
Biological Activity
6-[4-(5-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that integrates a purine base with a benzothiazole moiety via a piperazine ring. This structural arrangement suggests potential biological activities, particularly in medicinal chemistry, where benzothiazoles are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.
The molecular formula of this compound is with a molecular weight of approximately 385.5 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₇OS |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 2770587-95-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzothiazole ring has been shown to interact with specific enzymes and receptors, potentially modulating their activity. The piperazine moiety enhances membrane permeability, facilitating cellular uptake. Additionally, the sulfonyl group may participate in hydrogen bonding, further stabilizing interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring similar structures. For instance, derivatives of benzothiazoles have shown significant antiproliferative effects against various cancer cell lines:
- Study Findings : In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 2.2 to 4.4 µM against cancer cell lines such as HCT 116 and MCF-7 .
Antibacterial Properties
Compounds similar to this compound have also been investigated for their antibacterial properties:
- Selectivity : Certain derivatives demonstrated selective antibacterial activity against Gram-positive bacteria such as E. faecalis and S. aureus, with minimum inhibitory concentrations (MIC) as low as 8 µM .
Case Study 1: Anticancer Efficacy
A recent investigation focused on the synthesis and biological evaluation of new benzothiazole derivatives showed that certain modifications led to enhanced anticancer activities in vitro. These findings support the hypothesis that structural variations can significantly impact biological efficacy .
Case Study 2: Antimicrobial Screening
In another study, various benzothiazole derivatives were screened for antimicrobial properties against a panel of bacterial strains. Compounds exhibiting the piperazine linkage showed potent activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of this moiety in enhancing biological activity .
Q & A
Q. Key Variables :
- Catalyst : Pd(Ph₃)₄ or Pd(OAc)₂ improves coupling efficiency (yields: 39–79%) .
- Solvent : Toluene or DCM optimizes solubility and reaction kinetics .
- Temperature : Reflux conditions (~12 h) enhance purity (>95% by HPLC) .
How is structural confirmation achieved for this compound, and what analytical discrepancies are commonly observed?
Answer:
Primary Methods :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm confirm methoxy and piperazine protons.
- ¹³C NMR : Resonances at ~160 ppm indicate purine C6-piperazine bonding .
- Mass Spectrometry : ESI-MS (m/z ~480–550 range) validates molecular weight .
- HPLC : Purity >99% with retention times between 8–12 min (C18 column, acetonitrile/water gradient) .
Q. Discrepancies :
- Rotameric Isomerism : Piperazine ring flexibility may split NMR signals (e.g., δ 3.5–4.5 ppm) .
- Degradation : Methoxy groups hydrolyze under acidic conditions, requiring pH-neutral storage .
What biological targets are hypothesized for this compound, and how can binding affinity be experimentally validated?
Answer:
Hypothesized Targets :
- Kinases : Structural similarity to purine-based kinase inhibitors suggests ATP-binding domain interactions .
- GPCRs : Benzothiazole-piperazine motifs are common in serotonin/dopamine receptor ligands .
Q. Validation Methods :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values <1 µM indicate high affinity) .
- Fluorescence Polarization : Competitive assays using fluorescent ATP analogs quantify displacement efficiency .
- Cellular Assays : IC₅₀ determination in kinase inhibition (e.g., JAK2, EGFR) or receptor activation (e.g., 5-HT2A) .
How do structural modifications (e.g., methoxy group position) impact pharmacological activity?
Answer:
Structure-Activity Relationship (SAR) :
| Modification | Impact | Evidence |
|---|---|---|
| 5-Methoxy on benzothiazole | Enhances solubility and CNS penetration via H-bonding | |
| 9-Methyl on purine | Reduces metabolic degradation (vs. 9H-purine) | |
| Piperazine substitution | Trifluoroacetyl groups improve selectivity for kinases over GPCRs |
Q. Methodological Optimization :
- Parallel Synthesis : Test analogs with varied substituents (e.g., ethoxy, dimethylamino) using combinatorial libraries .
- Docking Simulations : Rosetta or AutoDock predicts binding modes to prioritize synthesis .
What strategies mitigate off-target effects in in vivo studies?
Answer:
Approaches :
- Selective Functionalization : Replace trifluoroacetyl with sulfonyl groups to reduce CYP3A4 inhibition .
- Prodrug Design : Mask polar groups (e.g., methoxy) with ester linkages to enhance bioavailability and reduce hepatic toxicity .
- Toxicogenomics : RNA-seq identifies off-target pathways (e.g., oxidative stress markers) in primary hepatocytes .
Q. Validation :
- Microsomal Stability Assays : Human liver microsomes (HLMs) quantify metabolic stability (t₁/₂ >60 min preferred) .
- hERG Inhibition Screening : Patch-clamp assays ensure IC₅₀ >10 µM to avoid cardiac toxicity .
How can conflicting data on compound stability be resolved during formulation development?
Answer:
Root Causes :
- pH Sensitivity : Degradation at pH <5 (e.g., methoxy hydrolysis) requires buffered formulations (pH 6.5–7.5) .
- Light Sensitivity : Benzothiazole photodegradation necessitates amber glassware and antioxidant additives (e.g., BHT) .
Q. Resolution Methods :
- Forced Degradation Studies : Expose to heat (40°C), light (1.2 million lux-hr), and humidity (75% RH) to identify degradation products .
- Stability-Indicating HPLC : Develop methods resolving parent compound from impurities (e.g., column: Zorbax SB-C18, 3.5 µm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
